molecular formula C10H10O2 B6272228 5-PHENYLOXOLAN-3-ONE CAS No. 99875-61-3

5-PHENYLOXOLAN-3-ONE

Cat. No.: B6272228
CAS No.: 99875-61-3
M. Wt: 162.18 g/mol
InChI Key: JQLBLPDNRKSRDY-UHFFFAOYSA-N
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Description

5-Phenyloxolan-3-one is a chemical compound with the molecular formula C10H10O2. It is a member of the oxolane family, characterized by a five-membered ring containing one oxygen atom. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenyloxolan-3-one typically involves the cyclization of appropriate precursors. One common method is the cyclization of 4-phenylbutanoic acid using a dehydrating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, leading to the formation of the oxolane ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Phenyloxolan-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 5-phenyl-2,3-dioxolane.

    Reduction: Reduction of this compound can yield 5-phenyloxolan-3-ol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbon atoms adjacent to the oxygen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: 5-Phenyl-2,3-dioxolane

    Reduction: 5-Phenyloxolan-3-ol

    Substitution: Various substituted oxolanes depending on the nucleophile used.

Scientific Research Applications

5-Phenyloxolan-3-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of polymers and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 5-Phenyloxolan-3-one involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its reactivity is primarily due to the presence of the oxygen atom in the oxolane ring, which can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dimethyl-5-phenyloxolan-3-one
  • 5-Phenyl-2,3-dioxolane
  • 5-Phenyloxolan-3-ol

Uniqueness

5-Phenyloxolan-3-one is unique due to its specific ring structure and the presence of a phenyl group, which imparts distinct chemical and physical properties

Properties

CAS No.

99875-61-3

Molecular Formula

C10H10O2

Molecular Weight

162.18 g/mol

IUPAC Name

5-phenyloxolan-3-one

InChI

InChI=1S/C10H10O2/c11-9-6-10(12-7-9)8-4-2-1-3-5-8/h1-5,10H,6-7H2

InChI Key

JQLBLPDNRKSRDY-UHFFFAOYSA-N

Canonical SMILES

C1C(OCC1=O)C2=CC=CC=C2

Purity

95

Origin of Product

United States

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